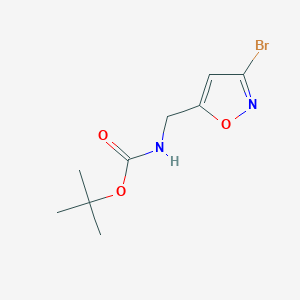

3-Bromo-5-(N-Boc)aminometilisoxazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-(N-Boc)aminomethylisoxazole is a useful research compound. Its molecular formula is C9H13BrN2O3 and its molecular weight is 277.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-5-(N-Boc)aminomethylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(N-Boc)aminomethylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Intermediate in Drug Synthesis

3-Bromo-5-(N-Boc)aminomethylisoxazole serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in diverse reactions, leading to the development of drugs targeting different biological pathways. Specifically, it has been noted for its potential role in synthesizing compounds that modulate neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid) receptors .

Neuropharmacological Applications

Research indicates that derivatives of isoxazole compounds, including 3-bromo-5-(N-Boc)aminomethylisoxazole, exhibit interactions with neurotransmitter systems. This compound is particularly noted for its possible role as a GABA receptor modulator, which could have therapeutic implications for conditions such as anxiety and epilepsy. The modulation of GABAergic activity suggests that this compound could be explored further for its neuropharmacological effects.

Synthetic Organic Chemistry

Reactivity and Synthesis

The presence of the bromine atom at the 3-position significantly influences the reactivity of 3-bromo-5-(N-Boc)aminomethylisoxazole. It can undergo nucleophilic substitution reactions, making it a valuable building block in the synthesis of more complex molecules. Various synthetic pathways have been explored to derive this compound from simpler precursors, often involving methods like heating with potassium hydroxide or other reagents .

Structural Analogues

Several structurally similar compounds have been identified, which can provide insights into the reactivity and potential applications of 3-bromo-5-(N-Boc)aminomethylisoxazole. For instance:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Aminomethylisoxazole | Contains an aminomethyl group without bromination | Acts as a GABA agonist; potential anxiolytic effects |

| 3-Amino-5-methylisoxazole | Amino group at the 3-position | Similar reactivity but lacks bromine substitution |

| 5-Hydroxy-3-bromoisoxazole | Hydroxy group at the 5-position | Differing biological activity due to hydroxyl substitution |

The unique properties imparted by the bromine substitution at the 3-position make this compound particularly interesting for further research and development in medicinal chemistry.

Actividad Biológica

3-Bromo-5-(N-Boc)aminomethylisoxazole is a chemical compound notable for its potential biological activity and utility in various scientific applications. With the molecular formula C9H13BrN2O3 and a molecular weight of 277.12 g/mol, it serves as an important intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole typically involves several steps:

- Formation of the Isoxazole Ring : Cyclization reactions using suitable precursors.

- Bromination : Introduction of the bromine atom at the 3-position using agents like N-bromosuccinimide (NBS).

- Protection of Aminomethyl Group : The aminomethyl group is protected with a Boc (tert-butoxycarbonyl) group to yield the final product.

These synthetic routes are optimized for yield and purity, making the compound accessible for research purposes.

The biological activity of 3-Bromo-5-(N-Boc)aminomethylisoxazole is largely influenced by its structural components:

- Bromine Atom : The presence of the bromine atom can enhance the compound's reactivity and interaction with biological targets.

- Boc-Protected Aminomethyl Group : This group can influence binding affinity and selectivity towards various biological pathways.

The compound's interactions are crucial in studies related to epigenetic regulation, particularly in inhibiting bromodomain proteins that read acetylated lysines on histones, thereby affecting gene transcription .

Anticancer Properties

Research indicates that derivatives containing isoxazole moieties exhibit significant anticancer properties. For instance, compounds similar to 3-Bromo-5-(N-Boc)aminomethylisoxazole have shown cytotoxic effects against various cancer cell lines, including:

- Breast Cancer : MCF-7, MDA-MB-231

- Lung Cancer : A549

- Colorectal Cancer : HCT-116

These studies suggest that the isoxazole structure plays a pivotal role in mediating these effects, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of compounds related to 3-Bromo-5-(N-Boc)aminomethylisoxazole has also been explored. In vitro studies have demonstrated activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), with varying minimal inhibitory concentrations (MICs) indicating different levels of efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Bromo-5-(N-Boc)aminomethylisoxazole, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-Boc-5-bromoindazole | Indazole derivative | Anticancer activity |

| N-(1)-Boc-5-aminoindazole | Indazole derivative | Antimicrobial properties |

| N-(Boc-5-bromo-2-indolyl)boronic acid | Boronic acid derivative | Neuroexcitant analogues |

These comparisons highlight how variations in structure can lead to differences in biological activity and application potential.

Case Studies and Research Findings

Several studies have highlighted the biological applications of isoxazole derivatives:

- Histone Acetylation Studies : Research has shown that compounds like 3-Bromo-5-(N-Boc)aminomethylisoxazole can mimic acetylated lysines, effectively displacing histone-mimicking peptides from bromodomains. This suggests a role in epigenetic modulation .

- Cytotoxicity Testing : In a study using A549 lung cancer cells, derivatives were tested for cytotoxicity across a concentration range of 62.5–15.6 µM, revealing significant potential for therapeutic use against tumors .

Propiedades

IUPAC Name |

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNWOSFDTIOWTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.